molecular formula C17H19N7O3S B10922160 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(2-methoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(2-methoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B10922160
M. Wt: 401.4 g/mol
InChI Key: IPZYTRDGIORNKJ-GIJQJNRQSA-N
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Description

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE typically involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step usually involves the condensation of the triazole intermediate with the methoxyphenylmethylideneamine under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the sulfur atom results in sulfoxides or sulfones.

Scientific Research Applications

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINE
  • N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]AMINE

Uniqueness

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, for instance, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H19N7O3S

Molecular Weight

401.4 g/mol

IUPAC Name

(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C17H19N7O3S/c1-11-16(24(25)26)12(2)22(21-11)10-28-17-20-19-13(3)23(17)18-9-14-7-5-6-8-15(14)27-4/h5-9H,10H2,1-4H3/b18-9+

InChI Key

IPZYTRDGIORNKJ-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC=CC=C3OC)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC=CC=C3OC)C)C)[N+](=O)[O-]

Origin of Product

United States

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